![molecular formula C17H15N3O5S B2481128 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034363-44-3](/img/structure/B2481128.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
The chemical compound belongs to a class of compounds that feature a complex structure, including a sulfonamide group, which is often present in molecules with significant pharmacological activity. Such compounds are synthesized and studied for their diverse chemical reactions and properties, particularly in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex molecules like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often involves multi-step synthetic pathways. For instance, the synthesis of similar sulfonamide compounds has been achieved through methods like the one-pot multi-component reaction (MCR) in water, which is appreciated for its mild and neutral reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related sulfonamides reveals significant twists within the molecule, as seen in the dihedral angles between various rings. Such structural features are crucial for the biological activity and chemical reactivity of these compounds (Asiri et al., 2012).
Chemical Reactions and Properties
Sulfonamides like the one are known for their ability to participate in a variety of chemical reactions, contributing to their versatility in synthetic chemistry. For example, sulfonamides have been used as inhibitors for metal corrosion, highlighting their potential in materials science (Sappani & Karthikeyan, 2014).
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Research on materials related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has shown their potential in the development of highly efficient red phosphorescent organic light-emitting diodes (OLEDs). Novel materials synthesized with heterocyclic pyrazine and dibenzofuran moieties, similar in structure to the compound , have demonstrated suitable properties for OLED applications, particularly in achieving superior external quantum efficiency (Liu et al., 2016).
Antitubercular Agents
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their antitubercular activity. A study involving the creation of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, which share structural similarities with the specified compound, highlighted their potential as effective antitubercular agents (Kantevari et al., 2011).
Antitumor and Cytotoxicity Studies
Research into similar compounds has demonstrated potential in antitumor activities. For example, certain pyrazole and thienopyrimidine derivatives, which are structurally related to the specified compound, showed remarkable antitumor activity against human cell lines, indicating their potential for development into anticancer drugs (Aly, 2009).
Inhibitors of Carbonic Anhydrase Isoenzymes
Studies on compounds with structural similarities have revealed their potential as inhibitors of carbonic anhydrase isoenzymes. These compounds have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and for their inhibitory effects on human carbonic anhydrase isoenzymes, highlighting their possible therapeutic applications in medical science (Kucukoglu et al., 2016).
Antimicrobial Agents
Compounds structurally akin to the specified chemical have been synthesized and tested for their antibacterial activity. New heterocyclic compounds containing a sulfonamido moiety, which is a feature of the specified compound, were found to exhibit significant antibacterial properties, making them candidates for further development as antimicrobial agents (Azab et al., 2013).
properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-26(22,12-3-4-14-16(10-12)25-9-8-24-14)20-11-13-17(19-6-5-18-13)15-2-1-7-23-15/h1-7,10,20H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCMCATRZUNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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